3-Bromo-5-fluoroaniline CAS number 134168-97-1 properties
3-Bromo-5-fluoroaniline CAS number 134168-97-1 properties
An In-depth Technical Guide to 3-Bromo-5-fluoroaniline (CAS: 134168-97-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoroaniline is a substituted aniline derivative that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms meta to the amino group, imparts specific reactivity and properties that make it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the pharmaceutical and agrochemical industries. The strategic placement of the halogen atoms allows for selective functionalization, making it a versatile synthon for creating a diverse range of compounds.[1][2]
Physicochemical Properties
3-Bromo-5-fluoroaniline is typically a liquid at room temperature, appearing colorless to brown.[3][4] Its properties are summarized in the tables below, compiled from various sources to provide a comparative overview.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 134168-97-1 | [5][6][7] |
| Molecular Formula | C₆H₅BrFN | [3][5][6][8] |
| Molecular Weight | 190.01 g/mol | [5][6][7][8] |
| Appearance | Liquid, Brown/Yellow Liquid | [3][4][9] |
| Boiling Point | 245.5 °C to 246 °C at 760 mmHg | [4][7][8] |
| Density | 1.694 to 1.7 g/cm³ | [4][7][8] |
| Flash Point | 102 °C to 102.3 °C | [4][7][8] |
| Refractive Index | 1.597 | [8] |
Table 2: Computed and Spectroscopic Properties
| Property | Value | Source(s) |
| Exact Mass | 188.958939 Da | [5][8] |
| LogP | 2.54 | [8] |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [8] |
| pKa | 2.51±0.10 (Predicted) | [4] |
| SMILES | C1=C(C=C(C=C1F)Br)N | [5][10] |
| InChIKey | NGZAVSDIXFIWHJ-UHFFFAOYSA-N | [5][7][10] |
Synthesis
The primary synthetic route to 3-Bromo-5-fluoroaniline involves the reduction of the corresponding nitro compound, 1-bromo-3-fluoro-5-nitrobenzene. This transformation is a standard procedure in organic chemistry, often employing metal-based reducing agents.
Experimental Protocol: Reduction of 1-Bromo-3-fluoro-5-nitrobenzene
A common and effective method for this synthesis is the Bechamp reduction, using iron powder in the presence of an acid catalyst, such as ammonium chloride.[11]
Materials:
-
1-Bromo-3-fluoro-5-nitrobenzene (24.0 g)
-
Iron powder (29.0 g)
-
Ammonium chloride (20.0 g)
-
Water (50 ml)
Procedure:
-
A suspension of iron powder (29.0 g) and ammonium chloride (20.0 g) in 50 ml of water is prepared in a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser.
-
The mixture is heated to 90°C with vigorous stirring.
-
1-Bromo-3-fluoro-5-nitrobenzene (24.0 g) is added portion-wise to the heated suspension.
-
The reaction is maintained at reflux, and the progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield 3-Bromo-5-fluoroaniline.
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for 3-Bromo-5-fluoroaniline.
Reactivity and Applications
The utility of 3-Bromo-5-fluoroaniline stems from the distinct reactivity of its functional groups. The amino group can undergo diazotization, acylation, and alkylation, while the bromo and fluoro substituents can participate in various cross-coupling reactions or nucleophilic aromatic substitutions, respectively.
This compound is a key intermediate in the synthesis of a range of valuable products:
-
Pharmaceuticals: It is used in the creation of novel therapeutic agents. Research has shown its incorporation into molecules targeting multi-drug resistant bacterial infections and as antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor.[4]
-
Agrochemicals: Similar to other bromoanilines, it serves as a precursor for herbicides, insecticides, and fungicides.[1]
-
Dye Industry: It is an intermediate in the production of various dyes.[4]
-
Chemical Research: Its unique structure makes it a valuable tool for developing new synthetic methodologies and for studying reaction mechanisms in organic chemistry.[2][4]
The logical relationship for its application in drug discovery is outlined in the diagram below.
Caption: Role of 3-Bromo-5-fluoroaniline in drug development.
Safety and Handling
3-Bromo-5-fluoroaniline is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[8][9]
Hazard Statements:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and protective laboratory clothing.[8]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Wash thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][9]
-
Transport: It is classified under UN Hazard Class 6.1 (Toxic liquids).[3][4][13]
In case of exposure:
-
Skin Contact: Immediately wash with plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
This technical guide provides a foundational understanding of 3-Bromo-5-fluoroaniline for professionals engaged in chemical research and development. Adherence to safety protocols is paramount when handling this compound.
References
- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 2. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. lookchem.com [lookchem.com]
- 5. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 3-Fluoro-5-Bromoaniline | CAS#:134168-97-1 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. PubChemLite - 3-bromo-5-fluoroaniline (C6H5BrFN) [pubchemlite.lcsb.uni.lu]
- 11. prepchem.com [prepchem.com]
- 12. chemical-label.com [chemical-label.com]
- 13. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
